2-(氨甲基)吡啶-4-羧酸二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

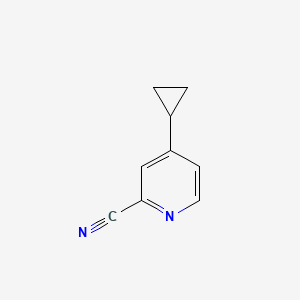

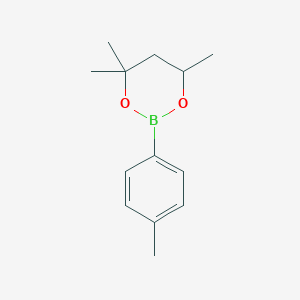

2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1554561-26-0 . It has a molecular weight of 225.07 and its IUPAC name is 2-(aminomethyl)isonicotinic acid dihydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2.2ClH/c8-4-6-3-5(7(10)11)1-2-9-6;;/h1-3H,4,8H2,(H,10,11);2*1H . This indicates the presence of a pyridine ring with an aminomethyl group at the 2nd position and a carboxylic acid group at the 4th position.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 225.07 .科学研究应用

抗菌活性和 DNA 相互作用

研究表明,吡啶羧酸的衍生物显示出显着的抗菌活性。已经发现这些化合物对革兰氏阳性菌和革兰氏阴性菌都非常活跃。它们的 DNA 相互作用也通过分子对接模拟进行了分析,表明在抗菌和遗传研究中具有潜在应用 (Tamer 等人,2018)。

水溶液中的电化学还原

涉及连接到吡啶环的氨甲基的电化学还原的研究显示出显着的结果。这项研究对于理解这些化合物的电化学性质至关重要,可能有助于电化学合成和分析的进步 (Nonaka 等人,1981)。

DPP-4 抑制剂的设计和合成

已经进行了研究,设计和合成了新型氨甲基吡啶作为 DPP-4 的潜在抑制剂,DPP-4 是一种参与葡萄糖代谢的酶。这些研究有助于开发针对糖尿病等疾病的新型治疗剂 (Kaczanowska 等人,2010)。

晶体工程和超分子化学

吡啶羧酸衍生物在晶体工程中的研究揭示了超分子合成子形成的见解。这项研究对于开发新材料和理解晶体形成和稳定性的基本方面很有价值 (Vishweshwar 等人,2002)。

与金属盐的反应性

对吡啶羧酸衍生物与金属盐反应性的研究表明了配位聚合物和金属大环结构的形成。这项研究在配位化学领域以及金属有机骨架的开发中很重要 (Ghosh 等人,2004)。

固态化学中的多态性

对吡啶羧酸衍生物中多态性的研究对固态化学有影响,特别是在理解分子在不同晶体形式中的行为方面。这项研究可以影响药物和精细化学品的开发 (Grossel 等人,2006)。

安全和危害

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and using only outdoors or in a well-ventilated area .

生化分析

Biochemical Properties

2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the enzyme’s conformation and function .

Cellular Effects

The effects of 2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of 2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and nucleotides. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell.

属性

IUPAC Name |

2-(aminomethyl)pyridine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.2ClH/c8-4-6-3-5(7(10)11)1-2-9-6;;/h1-3H,4,8H2,(H,10,11);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJOVGGQZMCLLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)

![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)

![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)

![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)

![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)

![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)

![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)